molecular formula C24H28BrN3O4 B3915323 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid

4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid

Cat. No.: B3915323
M. Wt: 502.4 g/mol
InChI Key: WSXIOUOCUMJBOS-LTGZKZEYSA-N
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Preparation Methods

The synthesis of 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid involves multiple steps, typically starting with the formation of the bromophenyl and diethylamino intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common method used in its synthesis.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the bromophenyl group can interact with enzymes or receptors, modulating their activity. The diethylamino group may enhance its solubility and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

When compared to similar compounds, 4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
  • 4-[(2E)-2-[(2-Fluorophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid

These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical properties and biological activities .

Properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN3O4/c1-3-28(4-2)18-13-11-17(12-14-18)16-21(24(32)26-15-7-10-22(29)30)27-23(31)19-8-5-6-9-20(19)25/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,26,32)(H,27,31)(H,29,30)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXIOUOCUMJBOS-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Reactant of Route 2
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Reactant of Route 3
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Reactant of Route 4
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Reactant of Route 5
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2E)-2-[(2-Bromophenyl)formamido]-3-[4-(diethylamino)phenyl]prop-2-enamido]butanoic acid

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